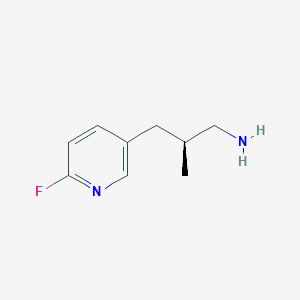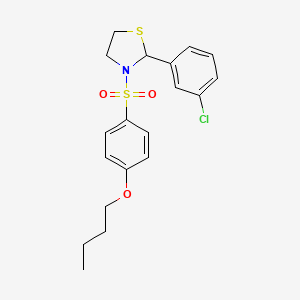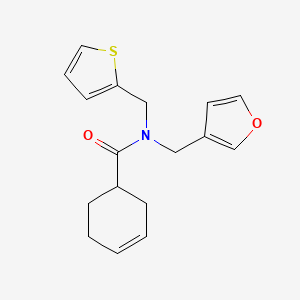
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains several functional groups and structural motifs, including a pyrazole ring, a thiophene ring, a tetrahydropyran ring, and a carboxamide group .
Molecular Structure Analysis
The molecule contains several rings, which likely contribute to its rigidity and shape. The presence of the carboxamide group could allow for hydrogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the carboxamide group could increase its polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
The compound N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, falls within a broader category of pyrazole derivatives that have been subject to various experimental and theoretical studies. For instance, Yıldırım and Kandemirli (2006) conducted experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols, leading to the synthesis of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides in good yields. The reaction mechanisms were explored through spectroscopic data and computational methods, providing insights into the synthesis process of similar compounds (İ. Yıldırım & F. Kandemirli, 2006).
Antidepressant Activity
Further exploring the therapeutic potential, Mathew, Suresh, and Anbazhagan (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, evaluated for their antidepressant activity. One derivative in particular, featuring a hydroxyphenyl group, demonstrated significant reduction in immobility time in animal models, indicating potential antidepressant efficacy. This highlights the scope of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and related compounds in the development of new antidepressant medications (B. Mathew, J. Suresh, & S. Anbazhagan, 2014).
Cytotoxicity Studies
Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The structural characterization of these compounds provides a foundation for understanding the cytotoxic potential of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide analogs, suggesting their possible application in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Antimicrobial Activity
D. Sowmya and colleagues (2018) adopted 1,3-dipolar cycloaddition methodology to synthesize a variety of thiophenyl pyrazoles and isoxazoles, demonstrating significant antibacterial and antifungal activities. This research indicates the potential of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and similar compounds in the development of new antimicrobial agents, particularly against bacterial and fungal pathogens (D. Sowmya, G. Lakshmi Teja, A. Padmaja, V. Kamala Prasad, & V. Padmavathi, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-11-10-24-19(15-17(23-24)18-7-4-14-28-18)22-20(26)21(8-12-27-13-9-21)16-5-2-1-3-6-16/h1-7,14-15,25H,8-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELYTFONDWWTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC(=NN3CCO)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2926253.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2926256.png)


![ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/no-structure.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2926260.png)

amine](/img/structure/B2926263.png)

![N-[(4-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2926267.png)
![2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2926268.png)
